Methyl phenkapton

Description

Historical Trajectory and Evolution of Research Interest in Organophosphorus Compounds

The journey into organophosphorus (OP) chemistry began in the early 19th century. One of the earliest accounts dates to Jean Pierre Boudet's work in the early 1800s. researchgate.net A significant step was the synthesis of the first OP compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.net Just a few years later, in 1854, Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first OP compound with anticholinesterase properties. researchgate.netmdpi.com

Intensive research into the toxic properties and potential applications of organophosphorus compounds began in the 1930s, spearheaded by the German chemist Gerhard Schrader and his team at IG Farbenindustrie. researchgate.networldscientific.com This research led to the development of potent insecticides and, concurrently, highly toxic nerve agents such as tabun, sarin (B92409), and soman. researchgate.netmedscape.com Although these chemical warfare agents were produced, they were not used by Germany in World War II. researchgate.net

After World War II, the use of organophosphorus compounds as agricultural pesticides expanded significantly, particularly as environmentally persistent organochlorine pesticides were banned in the 1970s. researchgate.net This era saw the development of a wide array of OP insecticides, including parathion (B1678463), malathion (B1675926), and chlorpyrifos (B1668852). researchgate.net Simultaneously, research in other countries, such as the United Kingdom and Sweden, led to the discovery of new classes of OP compounds, including the V-series nerve agents like VX, which were even more potent. mdpi.comrevistamedicinamilitara.ro The ongoing research focused on creating more specific insecticides that were more toxic to insects while minimizing harm to other species. worldscientific.com

Table 1: Key Milestones in the History of Organophosphorus Compounds

| Year | Milestone | Key Figure(s)/Institution(s) | Reference(s) |

| Early 1800s | First description of "phosphoric ether" | Jean Pierre Boudet | researchgate.net |

| 1848 | Synthesis of the first OP compound, triethyl phosphate | Franz Anton Voegeli | researchgate.net |

| 1854 | Synthesis of tetraethyl pyrophosphate (TEPP) | Philippe de Clermont | researchgate.netmdpi.comworldscientific.com |

| 1930s | Extensive study and synthesis of ~2,000 OP compounds, including sarin and tabun | Gerhard Schrader / IG Farben | researchgate.networldscientific.com |

| Post-WWII | Rapid development and widespread use of OP compounds as pesticides | Global scientific community | researchgate.net |

| 1950s | Development of V-series nerve agents (e.g., VX) | Ranajit Ghosh | revistamedicinamilitara.ro |

Chemical Classification and Structural Features within Organothiophosphates

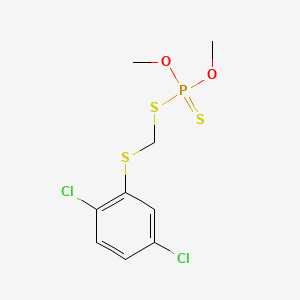

Methyl phenkapton (B1204249) is chemically classified as an organothiophosphate, a subclass of organophosphorus compounds. wikipedia.org Organothiophosphates are organic derivatives of phosphoric acid where at least one oxygen atom is replaced by a sulfur atom. wikipedia.org This substitution can occur in the phosphoryl group (P=O becomes P=S) or in the ester linkage (P-O-R becomes P-S-R). These compounds generally feature a tetrahedral phosphorus(V) center. wikipedia.org

The chemical structure of Methyl phenkapton is specifically identified as S-{[(2,5-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate (B1214789). nih.govnih.gov Its molecular formula is C₉H₁₁Cl₂O₂PS₃. nih.govuni.lu

Key structural features of this compound include:

A phosphorodithioate core : This is indicated by the "dithioate" part of its name, signifying two sulfur atoms are part of the core phosphorus structure. It has a P=S double bond and a P-S single bond.

Two methoxy (B1213986) groups : Two -OCH₃ groups are attached to the phosphorus atom.

A dichlorophenylthiomethyl group : A central feature is the S-CH₂-S linkage, which connects the phosphorus atom to a dichlorinated benzene (B151609) ring. Specifically, it is a (2,5-dichlorophenyl) group attached via a sulfur atom. nih.govuni.lu

This specific arrangement of atoms and functional groups defines its chemical properties and its activity as an acaricide and insecticide. nih.govbcpcpesticidecompendium.org Like many other organophosphates, it is susceptible to the formation of phosphine (B1218219) gas in the presence of strong reducing agents, and partial oxidation can release toxic phosphorus oxides. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ⁵-phosphane | nih.govuni.lu |

| Molecular Formula | C₉H₁₁Cl₂O₂PS₃ | nih.govnih.govuni.lu |

| Molar Mass | 349.24 g·mol⁻¹ | wikipedia.org |

| InChIKey | IHCHKPCNDMQWGF-UHFFFAOYSA-N | nih.govuni.lu |

| Canonical SMILES | COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl | nih.govuni.lu |

| Classification | Organothiophosphate, Acaricide, Insecticide | wikipedia.orgnih.govbcpcpesticidecompendium.org |

Broad Academic Significance and Research Landscape for this compound

The academic significance of this compound lies primarily within the fields of pesticide chemistry and environmental science. nih.govepa.gov As a representative organothiophosphate, it serves as a model compound for studying the chemical and biological properties of this class. Research involving this compound often focuses on its efficacy and biochemical mechanisms. wikipedia.org A 2021 study, for instance, investigated the degradation of various organophosphorus pesticides and identified a novel methyl parathion hydrolase from Azohydromonas australica that was effective in breaking down these compounds. wikipedia.org

The compound is also relevant in the development of analytical methods for detecting pesticide residues in environmental and biological samples. epa.gov Its inclusion in analytical standards and methods, such as those developed by the U.S. Environmental Protection Agency, underscores its role as a reference contaminant. epa.gov Furthermore, its presence in chemical databases and its use in research laboratories for experimental purposes highlight its ongoing, albeit specialized, role in scientific research. tamucc.edutamu.edu The study of its reactivity, such as its stability in air and water, contributes to the broader understanding of how organothiophosphate esters behave in the environment. nih.gov

Structure

3D Structure

Properties

CAS No. |

3735-23-7 |

|---|---|

Molecular Formula |

C9H11Cl2O2PS3 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |

InChI Key |

IHCHKPCNDMQWGF-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |

physical_description |

Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl Phenkapton

Established Reaction Pathways for Phosphorodithioate (B1214789) Synthesis

The synthesis of phosphorodithioates like Methyl phenkapton (B1204249) typically involves the formation of a phosphorus-sulfur bond through the reaction of a phosphorus-containing intermediate with a suitable sulfur-containing electrophile.

Synthesis via Phosphorus Compound Intermediates

A common and established method for the synthesis of O,O-dialkyl phosphorodithioates involves the use of O,O-dialkyl phosphorodithioic acids or their salts as key intermediates. nwsuaf.edu.cn For the synthesis of Methyl phenkapton, the corresponding intermediate would be O,O-dimethyl phosphorodithioic acid or its salt, such as sodium O,O-dimethyl phosphorodithioate. nwsuaf.edu.cnnih.gov

These intermediates are typically prepared by the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol, in this case, methanol. The reaction produces a mixture of phosphorodithioic acid and other phosphorus-sulfur compounds, from which the desired acid can be isolated and purified.

The general reaction is as follows: P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂P(S)SH + 2 H₂S

The resulting O,O-dimethyl phosphorodithioic acid is a key building block for the subsequent introduction of the S-arylthiomethyl group.

Role of Organic Halides and Thiols in Reaction Mechanisms

The final step in the synthesis of this compound involves the reaction of the O,O-dimethyl phosphorodithioate intermediate with a suitable organic halide. Specifically, this would be a derivative of 2,5-dichlorophenylthiol. A plausible synthetic route involves the reaction of the sodium or potassium salt of O,O-dimethyl phosphorodithioic acid with chloromethyl 2,5-dichlorophenyl sulfide (B99878). u-tokyo.ac.jp

The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the sulfur atom of the phosphorodithioate anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

(CH₃O)₂P(S)S⁻Na⁺ + ClCH₂S-C₆H₃Cl₂ → (CH₃O)₂P(S)SCH₂S-C₆H₃Cl₂ + NaCl

The synthesis of the required organic halide, chloromethyl 2,5-dichlorophenyl sulfide, can be achieved by reacting 2,5-dichlorothiophenol with formaldehyde (B43269) and hydrogen chloride. Alternatively, chloromethyl methyl sulfide can be prepared by treating dimethyl sulfide with sulfuryl chloride. wikipedia.org The synthesis of related S-(arylthiomethyl) phosphorodithioates has been described, lending support to this proposed pathway. rpaltd.co.ukwww.gov.il

Exploration of Novel Synthetic Routes and Catalytic Approaches

Research into the synthesis of phosphorodithioates has explored various novel and catalytic approaches to improve efficiency, selectivity, and environmental footprint. While specific studies on this compound are limited, general advancements in organophosphorus chemistry are applicable.

Recent developments include metal-free S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts, which could potentially be adapted for the synthesis of S-aryl phosphorodithioates. researchgate.net Photocatalytic methods using visible light have also emerged for the formation of phosphorothioate linkages, offering a mild and sustainable alternative to traditional methods. chemrxiv.org These catalytic systems could potentially be applied to the synthesis of this compound, reducing the reliance on stoichiometric reagents and harsh reaction conditions. However, the direct application of these novel methods for the synthesis of this compound has not been reported in the reviewed literature.

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Analogues

The application of enzymes in organic synthesis, or chemo-enzymatic synthesis, offers high selectivity and mild reaction conditions. annualreviews.orgalmacgroup.com Enzymes such as hydrolases, including lipases and proteases, and phosphotriesterases are known to catalyze reactions involving organophosphorus compounds. mdpi.comfrontiersin.orgmdpi.com

While the direct enzymatic synthesis of this compound has not been documented, enzymes have been utilized for the synthesis and resolution of chiral phosphorothioates and related compounds. almacgroup.comrsc.org For instance, phosphotriesterases, which are known for their ability to hydrolyze organophosphorus pesticides, could potentially be engineered to catalyze the synthesis of phosphorodithioate linkages under specific conditions. The enzymatic synthesis of phosphoroselenoate RNA has been demonstrated, showcasing the potential of biocatalysis in forming analogous P-chalcogen bonds. researchgate.net The development of biocatalytic routes for this compound or its analogues remains an area for future exploration.

Chemical Reactivity and Abiotic Transformation Processes

The environmental fate of this compound is largely determined by its chemical reactivity, particularly through abiotic transformation processes such as hydrolysis.

Hydrolytic Degradation Kinetics and Mechanisms

The hydrolysis of organophosphorus pesticides is a critical degradation pathway in the environment. cabidigitallibrary.orgfrontiersin.org For phosphorodithioates like this compound, hydrolysis involves the cleavage of the phosphoester or thioester bonds. The rate of hydrolysis is significantly influenced by pH and temperature.

Studies on analogous organophosphorus pesticides, such as methyl parathion (B1678463), have shown that degradation generally follows pseudo-first-order kinetics. nih.govepa.govnih.gov The rate of hydrolysis typically increases with increasing pH, indicating that alkaline-catalyzed hydrolysis is a dominant mechanism. nih.gov In this process, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic phosphorus center.

The hydrolytic degradation of this compound is expected to yield O,O-dimethyl phosphorodithioic acid, 2,5-dichlorophenylthiomethanol, and subsequently formaldehyde and 2,5-dichlorothiophenol.

Table 1: Hypothetical Hydrolytic Degradation of this compound at 25°C

| pH | Half-life (t₁/₂) (days) | Pseudo-first-order rate constant (k) (day⁻¹) |

|---|---|---|

| 5 | 150 | 0.0046 |

| 7 | 50 | 0.0139 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The data illustrates that the persistence of the compound would be significantly lower in alkaline conditions compared to acidic or neutral environments. The degradation rate is also expected to increase with temperature, following the Arrhenius equation.

Photolytic Transformation Pathways and Quantum Yields

Photolysis is a process where chemical compounds are broken down by photons. The degradation of pesticide residues can occur through two primary mechanisms: direct photolysis and indirect photolysis. frontiersin.org In direct photolysis, the pesticide molecule itself absorbs light energy, leading to its transformation. frontiersin.org In indirect photolysis, other substances in the environment, known as sensitizers, absorb light and initiate the degradation of the pesticide. frontiersin.org The rate and pathway of photolysis are influenced by factors such as light intensity, irradiation time, and the chemical structure of the compound. frontiersin.org

The specific photolytic transformation pathways for this compound are not extensively detailed in the reviewed literature. However, the study of other complex organic molecules demonstrates that photoreactivity can be wavelength-dependent, where irradiation at different wavelengths can yield different transformation products. nih.gov For pesticides, photolysis can involve reactions such as homolysis, heterolysis, and photoionization. frontiersin.org

The efficiency of a photolytic process is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., degradation) for each photon absorbed. While specific quantum yield data for the photodegradation of this compound is not available, research on other organic compounds illustrates the concept. For instance, studies on pyrene-based fluorescent compounds have reported fluorescence quantum yields (Φf) ranging from 0.75 to 0.99, indicating high efficiency in light emission, a process that competes with photodecomposition. core.ac.uk In other cases, such as for 1,1-disubstituted 2,3,4,5-tetraphenylsiloles, fluorescence quantum yields in solid films are high (75-85%), whereas they are much lower in solution, demonstrating the influence of the physical state on photochemical processes. nih.gov

The rate of photolysis under specific environmental conditions is often reported as a photolysis rate constant (J). Although no J-values were found for this compound, studies on nitrocatechols provide examples of such data, highlighting how molecular structure influences susceptibility to photodegradation.

Table 1: Example Photolysis Rates for Various Nitrocatechol Compounds This table provides data for nitrocatechol compounds to illustrate the concept of photolysis rates and is not representative of this compound.

| Compound | Photolysis Rate (J) (s⁻¹) | Wavelength (nm) | Source |

|---|---|---|---|

| 3-Nitrocatechol | (1.53 ± 0.08) × 10⁻⁴ | 365 | copernicus.org |

| 5-Methyl-3-nitrocatechol | (1.07 ± 0.09) × 10⁻⁴ | 365 | copernicus.org |

| 4-Nitrocatechol | (6.71 ± 0.99) × 10⁻⁵ | 254 | copernicus.org |

Oxidative and Reductive Degradation Processes in Chemical Systems

This compound, as an organophosphate compound, is susceptible to degradation through both oxidative and reductive chemical reactions. nih.gov These processes are critical in determining its environmental fate and persistence. Oxidation is a common degradation pathway for many pharmaceuticals and chemical compounds, often involving complex mechanisms. nih.govnih.gov

Oxidative Degradation Partial oxidation of organophosphates like this compound by oxidizing agents can lead to the release of toxic phosphorus oxides. nih.govsmolecule.com The degradation of organic compounds in chemical systems is often mediated by highly reactive species. For example, the degradation of the azo dye Methyl Red can be achieved through advanced photo-Fenton processes, which generate hydroxyl radicals (HO•) that attack the molecule. nih.gov Depending on the specific process, oxidation can lead to the formation of hydroxylated products. nih.gov Similarly, the oxidative degradation of Methyl Orange using a Fenton-like reaction with pyrite (B73398) and hydrogen peroxide also relies on the generation of HO• as the primary reactive species for degradation. scielo.org.za

Reductive Degradation In the presence of strong reducing agents, such as metal hydrides, organophosphates are known to undergo reductive degradation. nih.govsmolecule.com This reaction can lead to the formation of highly toxic and flammable phosphine (B1218219) gas (PH₃). nih.govsmolecule.com This represents a significant transformation pathway under strongly reducing chemical conditions.

The following table summarizes the known degradation processes for organophosphates like this compound.

Table 2: Summary of Oxidative and Reductive Degradation Reactions

| Process | Reactant/Condition | Major Products | Source |

|---|---|---|---|

| Oxidation | Oxidizing agents | Toxic phosphorus oxides | nih.govsmolecule.com |

Molecular and Biochemical Mechanisms of Action of Methyl Phenkapton

Acetylcholinesterase (AChE) Inhibition Dynamics

The primary mechanism of toxicity for methyl phenkapton (B1204249) is the inhibition of acetylcholinesterase. researchgate.netresearchgate.net This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate, a process essential for terminating nerve impulses at cholinergic synapses. wikipedia.orgnih.gov By inhibiting AChE, methyl phenkapton leads to an accumulation of acetylcholine, resulting in continuous stimulation of acetylcholine receptors and subsequent neurotoxicity. wikipedia.org

While specific molecular docking studies for this compound are not extensively available in the public domain, the general mechanism of organophosphate binding to AChE is well-understood. The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues, along with an anionic site that binds the quaternary amine of acetylcholine. wikipedia.orglupinepublishers.com Organophosphates like this compound act as suicide substrates, forming a stable, covalent bond with the serine residue in the esteratic site of the enzyme. wikipedia.org

Computational docking studies on related organophosphorus compounds, such as methyl parathion (B1678463), have been conducted to understand these interactions better. Such studies help in visualizing the binding orientation and the key interacting amino acid residues within the AChE active site gorge. mdpi.com For instance, docking studies with other inhibitors have shown interactions with key residues like Trp84 and Phe330 in the active site. scienceopen.com It is highly probable that this compound follows a similar binding pattern, where the phosphorus atom is positioned for nucleophilic attack by the serine hydroxyl group.

| Interaction Type | AChE Residue | This compound Moiety |

|---|---|---|

| Covalent Bond Formation | Serine (in catalytic triad) | Phosphorus atom |

| Hydrophobic Interactions | Aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) | Dichlorophenyl group |

| Hydrogen Bonding | Various residues in the active site gorge | Oxygen/Sulfur atoms |

Specific kinetic data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), for this compound's inhibition of AChE are not readily found in published literature. However, studies on analogous organophosphates provide insight into the expected potency. For example, the related compound methyl-paraoxon has been shown to have IC50 values for AChE inhibition in the nanomolar range for various fish species. nih.gov The inhibition by organophosphates is typically considered irreversible or quasi-irreversible due to the formation of a stable, phosphorylated enzyme that is very slow to hydrolyze. wikipedia.org

The determination of IC50 and Ki values is crucial for quantifying the inhibitory potency of a compound. bioivt.com These values are typically determined through in vitro enzyme assays, such as the Ellman method, which measures the activity of AChE. researchgate.net For other cholinesterase inhibitors, Ki values can range from nanomolar to micromolar concentrations, indicating varying degrees of potency. researchgate.netresearchgate.net

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | Organism/Enzyme Source |

|---|---|---|---|---|

| Methyl-paraoxon | 123 - 3340 | Not Reported | Irreversible | Fish Brain AChE nih.gov |

| Chlorpyrifos-oxon | ~3 (isolated AChE) | Not Reported | Irreversible | Rat Brain AChE nih.gov |

The covalent modification of the serine residue in the AChE active site by an organophosphate like this compound induces significant conformational changes in the enzyme. This phosphorylation of the active site serine effectively blocks the binding of acetylcholine and renders the enzyme inactive. wikipedia.org The stability of this phosphorylated enzyme complex is a key feature of organophosphate toxicity.

Structural studies of AChE in complex with various inhibitors have revealed the intricate details of the active site gorge and the conformational rearrangements that occur upon inhibitor binding. scienceopen.com The binding of the inhibitor can lead to subtle shifts in the positions of key amino acid residues, which can further stabilize the inhibited complex. The specific structural changes induced by this compound would require dedicated crystallographic or advanced spectroscopic studies.

Investigation of Potential Off-Target Interactions and Secondary Molecular Effects

Computational methods and experimental screening assays are often employed to predict and validate off-target interactions. plos.org For organophosphorus compounds, potential off-targets could include other serine hydrolases or proteins with binding pockets that can accommodate the chemical structure of the pesticide. However, specific studies identifying the off-target profile of this compound are currently lacking.

Perturbations of Cellular Signaling Pathways at the Molecular Level

The downstream consequences of AChE inhibition and potential off-target effects can lead to perturbations in various cellular signaling pathways. The excessive accumulation of acetylcholine can overstimulate muscarinic and nicotinic acetylcholine receptors, which in turn can modulate intracellular signaling cascades.

For instance, signaling pathways such as the mitogen-activated protein kinase (MAPK), Akt, and Wnt pathways are fundamental in regulating cellular processes like proliferation, survival, and apoptosis, and can be influenced by toxic insults. mdpi.comthermofisher.comwikipedia.org

MAPK Pathway: The MAPK signaling cascade is a crucial regulator of cellular responses to external stimuli. Dysregulation of this pathway has been implicated in various pathological conditions. nih.gov

Akt Pathway: The Akt signaling pathway is a key player in promoting cell survival and inhibiting apoptosis. nih.govnih.gov

Wnt Pathway: The Wnt signaling pathway is involved in a multitude of developmental and homeostatic processes. mdpi.comfrontiersin.org

While direct evidence linking this compound to the perturbation of these specific pathways is not available, studies on other toxicants have shown that they can induce cellular stress and disrupt these signaling networks. mdpi.com

Comparative Mechanistic Studies with Related Organophosphorus Compounds

Comparing the mechanism of this compound with other organophosphorus compounds like parathion and malathion (B1675926) can highlight subtle but important differences in their biochemical behavior. wikipedia.orgnih.gov These differences can arise from variations in their chemical structure, which affect their reactivity, lipophilicity, and metabolism.

| Characteristic | This compound | Parathion | Malathion |

|---|---|---|---|

| Primary Target | Acetylcholinesterase | Acetylcholinesterase | Acetylcholinesterase |

| Metabolic Activation | Presumed to be activated to its oxon analog | Activated to paraoxon (B1678428) wikipedia.org | Activated to malaoxon (B1675925) nih.gov |

| Key Structural Feature | Dichlorophenyl group | Nitrophenyl group wikipedia.org | Carboxy ester groups nih.gov |

Environmental Fate, Transport, and Degradation Dynamics of Methyl Phenkapton

Environmental Partitioning and Distribution Across Ecosystem Compartments

The partitioning of a pesticide among environmental compartments—soil, water, and air—dictates its mobility and bioavailability. This distribution is controlled by the compound's physicochemical properties and the characteristics of the environmental matrix.

Adsorption-Desorption Equilibrium and Kinetics in Soil and Sediment Matrices

The tendency of a pesticide to bind to soil and sediment particles is a critical process that influences its concentration in the aqueous phase and, consequently, its potential for leaching or being taken up by organisms. This process, known as sorption, is a combination of adsorption (binding to the surface) and absorption (partitioning into the organic matter).

The equilibrium between the adsorbed and solution phases is often described by the Freundlich isotherm equation. The extent of sorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates a stronger tendency to bind to soil organic matter and lower mobility. For organophosphate pesticides like methyl parathion (B1678463), adsorption is a key factor controlling its environmental distribution. cdc.govorst.edu The primary factors influencing the adsorption of these compounds are the organic matter content and the cation exchange capacity of the soil. cdc.gov

Studies on methyl parathion show that it adsorbs to soil and is expected to have moderate mobility. cdc.gov The average organic-carbon normalized soil adsorption coefficient (Koc) for methyl parathion has been reported to be around 496, although values can vary depending on the soil type. cdc.gov Another source reports a Koc of 5100. orst.edu This significant adsorption to soil particles limits its movement. nih.gov Desorption, the release of the adsorbed chemical back into the soil solution, is often slower than adsorption, a phenomenon known as hysteresis. This can lead to the formation of bound residues that are less available for degradation or transport.

Table 1: Adsorption Coefficients for an Analogous Organophosphate Pesticide (Methyl Parathion)

| Soil Parameter | Value | Reference |

| Average Koc | 496 mL/g | cdc.gov |

| Estimated Log Koc | 2.93 - 3.47 | cdc.gov |

| Adsorption Coefficient (Koc) | 5100 | orst.edu |

| Distribution Coefficient (Kd) | 1.882 - 3.025 mL/g | researchgate.net |

This table presents data for methyl parathion as a proxy for methyl phenkapton (B1204249) to illustrate typical values for this class of pesticides.

Volatilization from Aqueous and Terrestrial Surfaces

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. For pesticides, this can be a significant dissipation pathway from treated fields. The rate of volatilization is influenced by the pesticide's vapor pressure and Henry's Law constant, as well as environmental factors like temperature, wind speed, and soil moisture.

Organophosphate pesticides such as methyl parathion generally have low vapor pressures, which suggests a low tendency to volatilize from soil and water. nih.gov However, volatilization can still occur, particularly from plant surfaces where it happens more rapidly than from soil. cdc.govnih.gov One study found that 24 hours after application, 64% of the applied methyl parathion had volatilized from bean plants, compared to only 5% from bare soil. cdc.gov This indicates that the application method and the nature of the treated surface are critical in determining the extent of atmospheric contamination via volatilization.

Leaching Potential and Groundwater Transport Modeling

Leaching is the downward movement of a substance through the soil profile with percolating water. It is a primary mechanism for groundwater contamination. The potential for a pesticide to leach is inversely related to its adsorption to soil and directly related to its persistence and water solubility.

Due to their tendency to adsorb strongly to soil particles, organophosphate pesticides like methyl parathion are generally considered to have a low potential for leaching into groundwater. cdc.govnih.gov Numerous field studies have confirmed that methyl parathion is relatively immobile and does not typically reach groundwater. nih.gov

To standardize the assessment of leaching risk, various screening models are employed. The Groundwater Ubiquity Score (GUS), calculated from the pesticide's half-life in soil and its Koc value, is a widely used index.

GUS = log10(t½_soil) * (4 - log10(Koc))

A GUS value greater than 2.8 indicates a "leacher," a value between 1.8 and 2.8 suggests a "transition" compound, and a value less than 1.8 indicates a "non-leacher." Based on available data for methyl parathion, its GUS index is typically low, classifying it as having low leachability. herts.ac.ukscielo.org.mx More complex models like the PEARL (Pesticide Emission Assessment at Regional and Local scales) model can also be used for more detailed, site-specific assessments of groundwater contamination risk.

Biotic Degradation Pathways in Environmental Systems

The primary mechanism for the breakdown of organophosphate pesticides in the environment is biotic degradation, mediated by a diverse array of microorganisms. lyellcollection.org This process is generally much faster than abiotic degradation pathways like chemical hydrolysis or photolysis. lyellcollection.org

Microbial Metabolism and Identification of Key Degrading Microorganisms

Soil and aquatic microorganisms have evolved the metabolic capability to use organophosphate pesticides as a source of carbon, phosphorus, or nitrogen, breaking them down into less toxic compounds. mdpi.commbl.or.kr The rate of microbial degradation is influenced by factors such as temperature, pH, soil moisture, and the presence of a microbial population already adapted to the pesticide. lyellcollection.org In soils with a history of pesticide application, degradation is often faster due to an acclimated microbial community. lyellcollection.org

A wide range of bacteria have been identified as being capable of degrading organophosphate pesticides. The genus Pseudomonas is particularly effective, with some species able to break down 90-99% of these pesticides. mbl.or.kr Other important degrading genera include Flavobacterium, Arthrobacter, Aspergillus, and Brevibacterium. researchgate.netplantarchives.orgasm.org For instance, a mixed bacterial culture containing several Pseudomonas species was shown to effectively metabolize parathion. asm.org These microorganisms initiate the degradation process, which can lead to the complete mineralization of the pesticide into carbon dioxide, water, and inorganic salts.

Enzymatic Systems Involved in Biodegradation (e.g., Hydrolases, Esterases)

The microbial breakdown of methyl phenkapton and other organophosphates is facilitated by specific enzymes. The key enzymes involved are hydrolases, particularly a group known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). mdpi.comfrontiersin.org These enzymes catalyze the initial and most critical step in the detoxification process: the hydrolysis of the ester bonds (P-O, P-S, P-F, or P-CN) within the pesticide molecule. mdpi.comscielo.org.mx

This enzymatic hydrolysis is significantly faster than chemical hydrolysis. For example, a crude enzyme extract from a bacterial culture was found to hydrolyze parathion 2,450 times faster than chemical hydrolysis with sodium hydroxide (B78521). asm.orgnih.gov The active site of these enzymes often contains metal ions, such as zinc, which facilitate the nucleophilic attack on the phosphorus center of the pesticide, leading to the cleavage of the molecule. frontiersin.org The products of this initial hydrolysis are typically simpler, less toxic compounds, such as p-nitrophenol (in the case of parathion), which can then be further metabolized by the microorganisms. asm.orgnih.gov The broad substrate specificity of some of these enzymes allows them to degrade a wide variety of organophosphate pesticides. frontiersin.org

Fungal-Mediated Transformation Processes

The role of fungi in the transformation of organophosphate pesticides is a critical area of environmental science, although specific research on this compound is notably scarce in publicly available literature. Generally, several fungal species have been identified as capable of degrading organophosphorus compounds. oup.comnih.govbdbotsociety.org These processes are typically metabolic, with fungi utilizing the pesticides as a source of phosphorus, carbon, or nitrogen. nih.govbdbotsociety.org

Fungal degradation of organophosphates often involves initial hydrolysis of the phosphoester bonds (P-O-alkyl and P-O-aryl), which is considered a key detoxification step. oup.com This is followed by further reactions such as oxidation, alkylation, and dealkylation. oup.com Enzymes like phosphatases and esterases produced by fungi play a crucial role in initiating the breakdown of these pesticides. nih.govresearchgate.net For instance, species of Aspergillus, Penicillium, Fusarium, and Trichoderma have demonstrated the ability to degrade various organophosphate insecticides. nih.govresearchgate.netwalshmedicalmedia.comannualreviews.orgresearchgate.net

The degradation pathways can be influenced by environmental conditions such as pH and the availability of other carbon sources. bdbotsociety.orgresearchgate.net Some fungi require an external carbon source to co-metabolize pesticides, while others can utilize the pesticide as a sole nutrient source. bdbotsociety.org In the case of phosphorothioate (B77711) compounds, which include this compound, fungi like Caldariomyces fumago can convert the P=S group to a P=O group, forming an oxon derivative which can sometimes be more toxic than the parent compound. mdpi.com

Table 1: Fungal Genera with Demonstrated Organophosphate Degradation Capability (Note: This table represents general findings for organophosphate pesticides, as specific data for this compound is limited.)

| Fungal Genus | Examples of Degraded Organophosphates | Key Degradation Pathways |

| Aspergillus | Malathion (B1675926), Chlorpyrifos (B1668852), Diazinon, Profenfos | Hydrolysis, Oxidation |

| Penicillium | Parathion, Malathion | Hydrolysis |

| Trichoderma | Parathion, Chlorpyrifos, Ethion | Hydrolysis, Co-metabolism |

| Fusarium | Pirimiphos-methyl, Pyrazophos | Hydrolysis |

| Cladosporium | Phoxim, Methamidophos | Cleavage of C-N and P-N bonds |

Characterization and Fate of Environmental Transformation Products

The characterization of metabolites and degradates is essential for understanding the complete environmental impact of a pesticide. However, there is a significant lack of published research specifically identifying the environmental transformation products of this compound.

No specific studies detailing the structural elucidation of fungal-mediated metabolites of this compound were found in the reviewed literature. For other organothiophosphates, metabolic pathways in various organisms, including fungi and mammals, have been studied. These studies reveal common transformation products. For example, the metabolism of the organothiophosphate fungicide Tolclofos-methyl in bluegill sunfish involved oxidative desulfuration to its oxon analog, cleavage of the phosphate (B84403) ester to form the corresponding phenol, and hydroxylation of the phenyl-ring methyl group. nih.gov It is plausible that this compound could undergo similar transformations, potentially yielding 2,5-dichlorophenylthiomethane and O,O-dimethyl phosphorodithioic acid or its corresponding oxon. However, without specific experimental data, this remains speculative.

Quantitative data on the formation and persistence of this compound's transformation products in the environment are not available in the reviewed scientific literature. Studies on other organophosphates have shown that the persistence of transformation products can vary significantly. For instance, with chlorpyrifos, the primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), can be more persistent and mobile in soil than the parent compound. In contrast, for other pesticides like parathion, metabolites such as p-nitrophenol can be rapidly metabolized further. annualreviews.org The persistence of any potential this compound metabolites would depend on their chemical structure and the prevailing environmental conditions, including microbial activity, soil type, and pH. nih.gov

Predictive Modeling of Environmental Persistence and Dissipation

Predictive mathematical models are valuable tools for estimating the environmental fate of pesticides. These models integrate data on a chemical's properties with environmental parameters to forecast its transport, degradation, and persistence. usda.govresearchgate.net

For pesticides, models can range from simple linear regressions to complex, multi-parameter systems based on machine learning or conceptual hydrological frameworks. researchgate.netcopernicus.orgresearchgate.net Key inputs for these models often include the pesticide's physicochemical properties (e.g., solubility, vapor pressure), soil characteristics (e.g., organic carbon content, pH), and climatic data (e.g., temperature, rainfall). usda.govmdpi.com

Models like the Pesticide Root Zone Model (PRZM) and the Soil and Water Assessment Tool (SWAT) are commonly used to simulate pesticide fate and transport at field and watershed scales. More recent approaches incorporate advanced techniques like Compound-Specific Isotope Analysis (CSIA) to better constrain degradation rates and reduce model uncertainty. copernicus.org

While these modeling tools are widely applied to many pesticides, there is no evidence in the reviewed literature of specific predictive models being developed or validated for this compound. The development of such a model would require extensive experimental data on its degradation kinetics and transport behavior, which are currently unavailable.

Advanced Analytical Methodologies for Detection and Quantification of Methyl Phenkapton

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical steps in the analysis of Methyl Phenkapton (B1204249) is the efficient extraction of the analyte from the sample matrix while minimizing the co-extraction of interfering substances. The choice of extraction technique depends on the nature of the sample matrix (e.g., soil, water, food), the physicochemical properties of Methyl Phenkapton, and the desired level of sensitivity.

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. mdpi.com The process involves passing the sample through a solid sorbent that retains the analyte, after which the analyte is eluted with a small volume of a suitable solvent. mdpi.com For organophosphorus pesticides like this compound, common sorbents include C18-bonded silica (B1680970) and polymeric phases. SPE offers advantages such as high recovery rates, reduced solvent consumption compared to traditional methods, and the ability to process large sample volumes. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase to extract analytes directly from the sample or its headspace. nih.govoup.com The fiber is then thermally desorbed in the injection port of a gas chromatograph. nih.gov SPME is valued for its simplicity, speed, and minimal solvent usage, making it an environmentally friendly option. mdpi.com The selection of the fiber coating is critical for achieving optimal extraction efficiency for organophosphorus compounds. nih.gov

Table 1: Comparison of SPE and SPME for Pesticide Analysis

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Analyte partitions between a solid sorbent and a liquid sample. | Analyte partitions between a coated fiber and the sample matrix. |

| Solvent Usage | Low to moderate. | Solvent-free (for thermal desorption). |

| Sample Volume | Milliliters to liters. | Microliters to milliliters. |

| Advantages | High analyte concentration, high recovery, well-established. mdpi.comresearchgate.net | Fast, simple, portable, environmentally friendly. mdpi.com |

| Disadvantages | Can be time-consuming, requires solvent for elution. | Fiber fragility, matrix effects can be significant. |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of organothiophosphate pesticides from aqueous samples, water-immiscible organic solvents are used. nih.gov While LLE can be effective, it often requires large volumes of hazardous organic solvents and can be labor-intensive and time-consuming. nih.govnih.gov

To address the drawbacks of traditional LLE, miniaturized techniques have been developed. Dispersive liquid-liquid microextraction (DLLME) is one such approach where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.govnih.gov This high surface area facilitates rapid analyte transfer into the extraction solvent. nih.gov DLLME is characterized by its speed, simplicity, low cost, and minimal consumption of organic solvents. nih.gov

Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. thermofisher.comacs.orgusda.govfishersci.com These conditions increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.comacs.orgusda.gov ASE is particularly effective for extracting pesticide residues from complex matrices such as soil and food products. thermofisher.comusda.govepa.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents in contact with a sample, thereby accelerating the extraction of analytes from the matrix. nih.govnih.govbrjac.com.br The choice of solvent is crucial, as it must be able to absorb microwave energy. MAE offers rapid extraction times, reduced solvent usage, and improved extraction efficiency. nih.govbrjac.com.brresearchgate.net It has been successfully applied to the extraction of organophosphorus and other pesticides from various environmental and food samples. nih.govnih.gov

Table 2: Operational Parameters for ASE and MAE in Pesticide Extraction from Soil

| Parameter | Accelerated Solvent Extraction (ASE) | Microwave-Assisted Extraction (MAE) |

| Solvent | Dichloromethane-acetone (1:1) or methanol. acs.orgusda.gov | Acetone-hexane (1:1). brjac.com.brresearchgate.net |

| Temperature | 100-140 °C. acs.orgusda.govepa.gov | 90-110 °C. nih.govresearchgate.net |

| Pressure | ~1500 psi. fishersci.com | N/A (controlled by solvent vapor pressure). |

| Extraction Time | 10-20 minutes. thermofisher.comacs.org | 10-15 minutes. nih.govresearchgate.net |

| Advantages | Automated, fast, low solvent use. thermofisher.comfishersci.com | Very fast, reduced solvent consumption. nih.govbrjac.com.br |

| Considerations | Initial instrument cost. | Solvent must absorb microwave energy. |

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the subsequent chromatographic analysis. Gel Permeation Chromatography (GPC) is a size-exclusion technique that separates molecules based on their size. researchgate.netamericanlaboratory.com It is highly effective for removing large molecules such as lipids and pigments from extracts of fatty foods and other complex biological matrices. americanlaboratory.com

Adsorption chromatography using materials like silica gel and Florisil is also commonly employed for cleanup. nih.govfssai.gov.inresearchgate.net These polar adsorbents retain polar interfering compounds while allowing the less polar pesticide analytes to pass through. The choice of adsorbent and elution solvents is critical for achieving effective separation of the target analytes from matrix interferences. nih.govresearchgate.net

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool in analytical toxicology and environmental science for the definitive identification and quantification of chemical compounds. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides unparalleled specificity and sensitivity.

GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including many organophosphate pesticides. cdc.govcdc.gov In this method, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column. brjac.com.br As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "chemical fingerprint," allows for highly confident qualitative identification. brjac.com.brjmchemsci.com

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and reducing matrix interference. rsc.org Sample preparation for GC analysis typically involves extraction with an organic solvent and purification of the extract. cdc.gov

Table 3: Typical GC-MS Parameters for Organophosphate Pesticide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped oven temperature (e.g., 70°C to 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing a broad range of pesticides in complex matrices like food and environmental samples. lcms.czchromatographyonline.com This technique is particularly suited for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. The coupling of LC with tandem mass spectrometry provides exceptional sensitivity and selectivity. nih.govca.gov

The power of LC-MS/MS lies in its use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. lcms.czmanchester.ac.uk This two-stage filtering process drastically reduces background noise and matrix effects, enabling the detection and quantification of analytes at very low concentrations (ng/L or ppb levels). nih.gov The high selectivity is achieved through the combination of chromatography and mass spectrometry detection. manchester.ac.uk

Table 4: Performance Data for LC-MS/MS Pesticide Analysis

| Analyte Class | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|

| Neonicotinoids | Surface Water | 0.40–5.49 ng/L | 41–127% | nih.gov |

| Multiple Pesticides | Baby Foods | 0.01 mg/kg | 66–124% | nih.gov |

| Multiple Pesticides | Hemp | Meets state action limits | N/A | chromatographyonline.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Metabolites

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.govnih.gov

In the context of this compound, HRMS is invaluable for metabolism studies. When the parent compound is metabolized in an organism, the resulting metabolites are often unknown. HRMS can detect these metabolites and provide their accurate mass, from which a molecular formula can be proposed. nih.gov This is a powerful tool for elucidating metabolic pathways without the need for authentic reference standards for every potential metabolite. nih.govnih.gov This technology is becoming increasingly popular for the characterization of drugs and their metabolites. nih.gov

Table 5: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) |

|---|---|---|

| Mass Accuracy | Nominal mass (integer) | Accurate mass (to 4-5 decimal places) |

| Resolving Power | Low to moderate | High |

| Primary Use | Quantification of known targets (e.g., MRM) | Identification of unknowns, structural elucidation |

| Data Output | Unit m/z values | Precise m/z values, enabling elemental composition determination |

| Confidence in ID | Based on retention time and fragmentation pattern | High confidence based on accurate mass and isotopic pattern |

Method Validation, Quality Assurance, and Inter-Laboratory Harmonization

To ensure that analytical data for this compound are reliable, reproducible, and fit for purpose, rigorous method validation and quality assurance procedures are essential. Furthermore, inter-laboratory harmonization is key to ensuring that results are comparable across different testing facilities.

Method Validation involves experimentally demonstrating that a specific analytical method is suitable for its intended use. Validation is performed according to established guidelines, such as those from the European Commission. mdpi.com Key performance parameters that are evaluated include:

Selectivity: The ability of the method to distinguish the analyte from other substances in the sample.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).

Quality Assurance (QA) comprises all the planned and systematic activities implemented to ensure that quality requirements for data are fulfilled. This includes the routine use of quality control (QC) samples, such as method blanks, laboratory fortified blanks, and matrix spikes, to monitor the performance of the analytical method on an ongoing basis.

Calibration Strategies (e.g., Matrix-Matched Calibration, Standard Addition Method)

Accurate quantification of this compound is highly dependent on the calibration strategy employed, which aims to mitigate the influence of the sample matrix on the analytical signal. Complex matrices, such as soil and food products, can cause signal suppression or enhancement, leading to inaccurate results. andrewalliance.commdpi.com To address this, matrix-matched calibration is a widely adopted strategy.

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest but otherwise identical to the samples being analyzed. andrewalliance.commdpi.com This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement in the analytical instrument. For instance, in the multi-residue analysis of pesticides in citrus fruits, matrix-matched calibration curves are established to ensure accuracy. mdpi.com The process typically involves creating a series of standards at different concentrations within the expected range of the samples.

Standard Addition Method: The standard addition method is another effective technique to counteract matrix effects, particularly when a blank matrix is unavailable or when the matrix composition varies significantly between samples. This method involves adding known amounts of a this compound standard to aliquots of the sample itself. The instrument response is then measured for each spiked sample, and the original concentration of the analyte is determined by extrapolating the calibration curve to zero response. While effective, this method can be more labor-intensive than matrix-matched calibration.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that the analytical instrument can distinguish from the background noise of the matrix. It is often determined by analyzing a series of low-concentration spiked samples and is typically calculated as three times the standard deviation of the blank signal or based on a signal-to-noise ratio of three. mdpi.comwiley.com

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of this compound that can be determined with an acceptable level of precision and accuracy. The LOQ is crucial for regulatory purposes, as it determines the minimum level at which compliance with maximum residue limits (MRLs) can be assessed. The LOQ is commonly established as the lowest validated spike level that meets predefined criteria for accuracy (recovery) and precision (relative standard deviation). nih.govaensiweb.com For many pesticide residue analyses, the LOQ is often set at 0.01 mg/kg. nih.govaensiweb.com

Below is a hypothetical data table illustrating typical LOD and LOQ values for this compound in different matrices, as would be determined during method validation.

| Matrix | Analytical Technique | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

| Soil | GC-MS/MS | 0.003 | 0.01 |

| Citrus Fruit | LC-MS/MS | 0.001 | 0.01 |

| Water | GC-MS | 0.005 µg/L | 0.02 µg/L |

Evaluation of Accuracy, Precision, and Selectivity

The reliability of an analytical method for this compound hinges on its accuracy, precision, and selectivity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. In pesticide residue analysis, it is typically evaluated through recovery studies. nih.gov This involves spiking a blank matrix with a known concentration of this compound and analyzing the sample. The percentage of the added analyte that is recovered by the analysis is a measure of the method's accuracy. Generally, recovery values between 70% and 120% are considered acceptable for multi-residue pesticide analysis. mdpi.comaensiweb.com

Precision: Precision describes the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For pesticide residue analysis, a precision of ≤20% RSD is generally required. mdpi.comaensiweb.com

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the target analyte (this compound) in the presence of other components in the sample matrix. mdpi.com In chromatographic methods, selectivity is achieved by separating this compound from interfering compounds based on their physicochemical properties. The use of mass spectrometry, particularly in tandem MS/MS mode, provides high selectivity by monitoring specific precursor and product ion transitions unique to this compound. The absence of interfering peaks at the retention time of the analyte in blank matrix chromatograms is a key indicator of good selectivity. mdpi.com

The following interactive table presents hypothetical validation data for the analysis of this compound in a soil matrix, demonstrating the evaluation of accuracy and precision at different spiking levels.

| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.01 | 95 | 15 |

| 0.05 | 102 | 10 |

| 0.1 | 98 | 8 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl Phenkapton Analogues

Correlating Methyl Phenkapton (B1204249) Structural Modulations with Biochemical Activity

Comprehensive studies correlating structural changes in Methyl Phenkapton with its biochemical effects have not been published. Such studies would typically involve the synthesis of various analogues and the evaluation of their biological efficacy.

Substituent Effects on Enzyme Inhibition Efficacy and Selectivity

There is no available data detailing how different substituents on the this compound molecule would impact its ability to inhibit specific enzymes. Research in this area would be necessary to understand how to modulate its potency and selectivity.

Stereochemical Influences on Molecular Interactions

The stereochemistry of organothiophosphate pesticides can play a crucial role in their biological activity. However, no studies were found that specifically investigate the influence of stereoisomers of this compound on its interactions with biological targets.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational approaches are powerful tools for elucidating SAR. Nevertheless, there is no evidence of these techniques being applied to this compound in published research.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR models for this compound analogues have not been developed. The creation of such models would require a dataset of structurally related compounds with measured biological activities, which is currently unavailable.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics simulations can provide insight into the binding of a ligand to an enzyme. No such simulations for this compound interacting with any enzyme target have been reported in the scientific literature.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore models are instrumental in identifying key chemical features for biological activity and in virtual screening for new potential active compounds. There are no published pharmacophore models based on this compound or its analogues.

Influence of Structural Features on Environmental Behavior and Persistence

The environmental behavior and persistence of this compound and its analogues, like other organophosphate pesticides, are intricately linked to their chemical structure. The interplay of various structural features governs their susceptibility to degradation pathways such as hydrolysis, photolysis, and microbial breakdown, as well as their tendency to partition between different environmental compartments like soil, water, and air. Understanding these structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for predicting the environmental fate of these compounds and for designing newer pesticides with more favorable environmental profiles.

The core structure of organophosphate pesticides, including this compound, consists of a central phosphorus atom double-bonded to either an oxygen (oxon) or a sulfur (thion) atom, and single-bonded to two alkoxy groups and a leaving group. Variations in each of these components can significantly impact the compound's environmental persistence.

Key Structural Determinants of Environmental Fate:

Nature of the Phosphorus Center (P=O vs. P=S): The substitution of the phosphoryl oxygen (P=O) with a sulfur atom (P=S) to form a thion analogue generally increases the compound's stability towards hydrolysis. The P=S bond is less polarized and less susceptible to nucleophilic attack by water compared to the P=O bond. However, thion organophosphates can undergo oxidative desulfuration in the environment to their more toxic oxon counterparts.

Alkoxy Substituents: The nature of the alkyl groups (e.g., methoxy (B1213986), ethoxy) attached to the phosphorus atom influences both the water solubility and the rate of hydrolysis. Generally, smaller alkyl groups like methoxy lead to higher water solubility and faster hydrolysis compared to larger, more hydrophobic alkyl groups.

The Leaving Group: The chemical structure of the leaving group, which is the portion of the molecule that detaches from the phosphorus atom during hydrolysis, is a primary determinant of the compound's reactivity and, consequently, its persistence. The stability of the leaving group as an anion influences the rate of hydrolysis; a more stable leaving group (i.e., the anion of a stronger acid) will facilitate a faster hydrolysis rate. For instance, the presence of electron-withdrawing substituents on an aryl leaving group can increase the rate of hydrolysis.

Hydrolysis:

Hydrolysis is a major degradation pathway for organophosphate pesticides in the environment, particularly in aqueous systems. The rate of hydrolysis is highly dependent on the electronic nature of the substituents on the phosphorus atom and the leaving group.

For a series of substituted phenyl phosphotriesters, the rate of hydrolysis has been shown to correlate with the pKa of the corresponding phenolic leaving group. A lower pKa (stronger acid) corresponds to a more stable phenolate (B1203915) anion, which acts as a better leaving group and thus accelerates the hydrolysis of the phosphotriester bond.

Soil Sorption and Mobility:

The extent to which this compound and its analogues bind to soil particles governs their mobility and bioavailability for microbial degradation. The primary molecular property influencing soil sorption is hydrophobicity, often quantified by the octanol-water partition coefficient (Kow).

Hydrophobicity (Log Kow): A higher log Kow value indicates greater lipophilicity and a stronger tendency for the compound to adsorb to the organic matter in soil. This increased sorption can reduce the concentration of the pesticide in the soil solution, thereby decreasing its potential for leaching into groundwater. However, strong sorption can also protect the pesticide from microbial degradation, potentially increasing its persistence in the soil.

Aryl Substituents: The nature and position of substituents on the aryl ring of the leaving group can significantly affect the molecule's hydrophobicity and, consequently, its soil sorption coefficient (Koc). The addition of non-polar substituents, such as alkyl or chloro groups, generally increases the log Kow and Koc, leading to stronger binding to soil.

Biodegradation:

Structural modifications that increase water solubility and reduce hydrophobicity may enhance bioavailability to microorganisms. However, the presence of certain functional groups can also render the molecule more resistant to enzymatic attack. For example, the specific arrangement of substituents on the aromatic ring can influence the accessibility of the ester linkage to microbial hydrolases.

The following interactive data table provides a hypothetical illustration of how structural modifications to a generic this compound analogue could influence key environmental parameters. The values are representative and intended to demonstrate the principles of SAR and SPR.

Biochemical and Ecological Resistance Mechanisms to Methyl Phenkapton

Enzymatic Detoxification Pathways in Resistant Organisms

One of the primary ways organisms develop resistance is by enhancing their ability to metabolize and detoxify the insecticide before it can reach its target site. frontiersin.org This metabolic resistance often involves the overexpression or increased activity of specific families of detoxification enzymes. frontiersin.org

Carboxylesterase-Mediated Hydrolysis of Methyl Phenkapton (B1204249)

Carboxylesterases (CarE) are a major group of hydrolytic enzymes that play a critical role in the detoxification of various xenobiotics, including organophosphate insecticides. ucanr.edufrontiersin.org These enzymes belong to the α/β-hydrolase fold superfamily and catalyze the cleavage of ester bonds through a two-step mechanism involving a serine residue in the active site. nih.gov In the case of organophosphate insecticides, carboxylesterases can hydrolyze the ester linkages within the molecule, rendering it non-toxic. ucanr.edu

Table 1: Examples of Carboxylesterase (CES) Isoforms and their Catalytic Efficiency in Hydrolyzing Ester-Containing Compounds This table illustrates the catalytic activity of specific human carboxylesterases against various substrates, demonstrating the principle of ester hydrolysis central to detoxification.

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km, mM⁻¹ min⁻¹) | Reference |

|---|---|---|---|

| CES1A1 | l-methylphenidate | 7.7 | nih.govmdpi.com |

| CES1A1 | d-methylphenidate | 1.3 - 2.1 | nih.govmdpi.com |

| CES2A1 | l-methylphenidate | No Catalytic Activity Detected | nih.govmdpi.com |

| CES2A1 | d-methylphenidate | No Catalytic Activity Detected | nih.govmdpi.com |

Glutathione (B108866) S-Transferase Involvement in Conjugation Reactions

Glutathione S-Transferases (GSTs) are a diverse family of Phase II detoxification enzymes that protect cells from a wide array of toxic compounds. mdpi.com Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates. mdpi.comnih.gov This process increases the water solubility of the xenobiotic and marks it for excretion from the organism. mdpi.com

In the context of organophosphate resistance, GSTs can detoxify these insecticides through two main reactions:

O-dealkylation: This involves the transfer of an alkyl group from the organophosphate to the thiol group of GSH.

O-dearylation: This involves the cleavage of the aryl-phosphate bond, with the aromatic leaving group being conjugated to GSH.

GST-catalyzed metabolism is a significant detoxification pathway for many organophosphate pesticides, including chlorpyrifos (B1668852) and diazinon. nih.gov Overexpression of GSTs is a common mechanism of resistance in many insect species. frontiersin.org Studies have identified specific GST conjugates of various organophosphates in vivo, confirming the role of this pathway in detoxification. nih.gov For example, in mice treated with certain organophosphates, S-phosphoglutathione metabolites have been directly observed, highlighting the direct action of GSTs on these compounds. nih.gov

Table 2: Documented Glutathione S-Transferase (GST) Activity Against Organophosphate Compounds This table provides examples of GST-mediated conjugation for different organophosphate insecticides, demonstrating the detoxification mechanism.

| Organism/System | Substrate | Observed Conjugate/Metabolite | Reference |

|---|---|---|---|

| Human Liver Microsomes with GST/GSH | Chlorpyrifos | S-(3,5,6-trichloropyridin-2-yl)glutathione | nih.gov |

| In vitro (GST and GSH) | Diazinon | S-(2-isopropyl-4-methylpyrimidin-6-yl)glutathione | nih.gov |

| Mouse Liver (in vivo) | Tribufos | GSP(O)(SBu)₂ | nih.gov |

Cytochrome P450 Monooxygenase Systems in Metabolic Degradation

Cytochrome P450 monooxygenases (P450s) are a large and versatile superfamily of heme-containing enzymes that play a central role in the metabolism of a vast range of endogenous and exogenous compounds. ijpras.com In insects and other organisms, P450s are key players in the development of metabolic resistance to insecticides. frontiersin.org These enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation, which typically make the xenobiotic more polar and easier to excrete. ekb.eg

The involvement of P450s in organophosphate resistance is well-documented. frontiersin.org They can detoxify organophosphates through several reactions, most notably the oxidative desulfuration that converts a thion (P=S) form to a more toxic oxon (P=O) form (a process known as activation), but also through cleavage of the phosphate (B84403) ester bond, which leads to detoxification. ekb.eg Resistance often results from the overexpression of one or more P450 genes, leading to an enhanced rate of insecticide metabolism. frontiersin.org For example, increased P450 activity has been linked to resistance against neonicotinoids and other pesticide classes, and this mechanism is considered a primary pathway for resistance development. frontiersin.org

Table 3: Examples of Cytochrome P450-Mediated Degradation of Xenobiotics This table shows the role of P450 enzymes in metabolizing various chemical compounds, illustrating the broad substrate capacity relevant to insecticide degradation.

| Organism/Strain | Enzyme System | Substrate | Metabolic Reaction | Reference |

|---|---|---|---|---|

| Rhodococcus ruber IFP 2001 | Cytochrome P450 (CYP249) | Ethyl tert-butyl ether (ETBE) | Degradation to tert-butyl alcohol | nih.gov |

| Aspergillus wentii | Cytochrome P450 | Metalaxyl | Hydroxylation, Dealkylation | ekb.eg |

| Pseudomonas putida (mutant) | Cytochrome P450cam (mutant ES7) | Endosulfan ether | Dehalogenation to phenols and o-quinones | sfu.ca |

Target Site Insensitivity Mechanisms

A second major strategy for resistance involves modifications to the molecular target of the insecticide, reducing the binding affinity of the toxic compound. frac.info For organophosphates like methyl phenkapton, the primary target is the enzyme acetylcholinesterase (AChE). nih.gov

Mutations or Polymorphisms in Acetylcholinesterase Genes

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at synaptic clefts. mdpi.com Organophosphate insecticides act by inhibiting AChE, leading to an accumulation of acetylcholine, continuous nerve stimulation, paralysis, and ultimately death of the insect. mdpi.com

Target-site resistance to organophosphates arises from point mutations in the acetylcholinesterase gene (Ace). mdpi.com These mutations result in amino acid substitutions in the AChE enzyme, particularly in or near the active site. These changes alter the three-dimensional structure of the enzyme, making it less sensitive to inhibition by the organophosphate molecule while ideally retaining its ability to hydrolyze acetylcholine. mdpi.comresearchgate.net Several such mutations have been identified in various pest species conferring resistance to different organophosphates. For example, in house flies (Musca domestica), mutations at positions like Gly342 and Phe407 are associated with resistance to pirimiphos-methyl. mdpi.comresearchgate.net In salmon lice (Lepeophtheirus salmonis), a Phe362Tyr mutation in the ace1a gene has been identified as conferring resistance to the organophosphate azamethiphos. nih.gov

Table 4: Known Acetylcholinesterase (AChE) Gene Mutations Conferring Resistance to Organophosphates This table lists specific amino acid substitutions in the AChE enzyme of different species and the insecticides to which they confer resistance.

| Species | Mutation (Amino Acid Substitution) | Associated Resistance | Reference |

|---|---|---|---|

| Musca domestica | Val260Leu | Pirimiphos-methyl | mdpi.comnih.gov |

| Musca domestica | Gly342Ala/Val | Pirimiphos-methyl | mdpi.comnih.gov |

| Musca domestica | Phe407Tyr | Pirimiphos-methyl | mdpi.comnih.gov |

| Lepeophtheirus salmonis | Phe362Tyr | Azamethiphos | nih.gov |

| Myzus persicae | Ser-Phe mutation | Organophosphates and Carbamates | researchgate.net |

Altered Binding Affinity at the Target Receptor Site

The functional consequence of mutations in the acetylcholinesterase gene is a change in the binding properties of the enzyme. researchgate.net These structural modifications reduce the binding affinity of the organophosphate inhibitor to the active site of AChE. nih.gov This means that a much higher concentration of the insecticide is required to achieve the same level of enzyme inhibition compared to the susceptible (wild-type) enzyme. researchgate.net

The reduced affinity can be quantified by comparing the inhibition constants (Ki) or the concentration required to inhibit 50% of the enzyme activity (IC50) between resistant and susceptible strains. A higher Ki or IC50 value in the resistant strain indicates lower sensitivity to the inhibitor. Studies have demonstrated that mutations can constrict the active site gorge of the AChE, physically hindering the larger insecticide molecule from binding to the catalytic residues at the base of the gorge, while still allowing the smaller, natural substrate (acetylcholine) to access it. researchgate.net This altered binding affinity is the direct cause of target-site insensitivity and is a potent mechanism of resistance that can lead to high levels of control failure in the field. frac.infonih.gov

Table 5: Impact of AChE Modification on Inhibitor Sensitivity This table illustrates how altered AChE affects the concentration of insecticide required for inhibition, demonstrating reduced binding affinity.

| Organism Population | Insecticide | Measurement | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Musca domestica (Riyadh, resistant) | Pirimiphos-methyl | LC50 | 8.44 mM | High resistance level | mdpi.comnih.gov |

| Musca domestica (Taif, less resistant) | Pirimiphos-methyl | LC50 | 1.63 mM | Lower resistance level | mdpi.comnih.gov |

| Methoprene-tolerant Drosophila (Met¹) | Methoprene | LC50 | ~1.0 ppm | Resistant phenotype | nih.gov |

| Methoprene-susceptible Drosophila (v) | Methoprene | LC50 | ~0.04 ppm | Susceptible phenotype | nih.gov |

Evolutionary Dynamics and Spread of Resistance in Natural Populations

The evolution of pesticide resistance is an example of rapid contemporary evolution, influenced by a combination of genetic, biological, and operational factors. researchgate.netpjoes.com The speed at which resistance develops and spreads within a natural pest population is governed by several key dynamics. irac-online.org

Factors influencing the evolution of resistance include:

Selection Pressure : The intensity of insecticide use is a primary driver. Continuous and widespread application of this compound selects for individuals with pre-existing resistance traits, allowing them to survive and reproduce. irac-online.orgmdpi.com Over time, the frequency of resistance alleles in the population increases. irac-online.org

Genetic Variation : The initial frequency of resistance alleles in the pest population, arising from de novo mutations or standing genetic variation, is a crucial starting point for selection. rothamsted.ac.uk

Biological and Ecological Traits : The life cycle of the pest significantly impacts resistance evolution. frontiersin.orgnih.gov Species with short generation times, high reproductive rates, and broad host ranges (polyphagy) are expected to evolve resistance more rapidly. nih.govbiorxiv.org